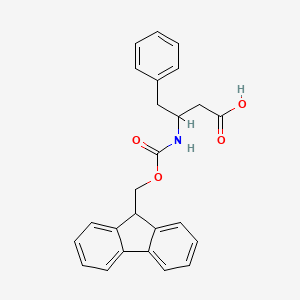

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid

Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid is a synthetic amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure comprises:

- Fmoc group: A fluorenylmethoxycarbonyl (Fmoc) protecting group, which is photolabile and widely employed to protect amino groups during solid-phase peptide synthesis (SPPS) .

- Butanoic acid backbone: Provides a carboxylic acid terminus for peptide bond formation.

- Phenyl substituent: A hydrophobic aromatic group at the C4 position, influencing lipophilicity and target interactions.

- Chiral center: The stereochemistry (R or S) at the C3 position affects biological activity and synthetic utility .

The compound’s molecular formula is C₂₅H₂₃NO₄, with a molecular weight of 401.47 g/mol . It is primarily utilized as a building block for designing peptide-based therapeutics, protease inhibitors, and bioactive small molecules.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)15-18(14-17-8-2-1-3-9-17)26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNUGHJJKNFCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404127 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282524-78-1 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid typically involves the following key steps:

- Starting Material: The synthesis often begins with a suitable amino acid or amino acid derivative containing the 4-phenylbutanoic acid backbone or a precursor that can be elaborated into this structure.

- Amino Group Protection: The amino group is protected using the 9-fluorenylmethyloxycarbonyl (Fmoc) group to prevent unwanted side reactions during subsequent synthetic steps.

- Coupling and Functionalization: The protected amino acid is then subjected to coupling reactions to introduce the phenylbutanoic acid moiety or to modify side chains as needed.

- Purification: The final product is purified using chromatographic techniques to achieve high purity suitable for research applications.

This multi-step synthesis requires careful control of reaction conditions such as solvent choice, temperature, pH, and reaction time to optimize yield and purity.

Detailed Synthetic Route Example

A representative synthetic route includes:

Fmoc Protection of the Amino Group:

- Reagents: Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride), base (e.g., Na2CO3 or triethylamine)

- Solvent: Typically an organic solvent such as dioxane or DMF

- Conditions: Room temperature, stirring for several hours

- Outcome: Formation of the Fmoc-protected amino acid intermediate

Formation of the 4-Phenylbutanoic Acid Backbone:

- This may involve alkylation or condensation reactions using benzyl or phenyl-substituted precursors.

- Catalysts such as palladium or other transition metals may be employed for selective coupling.

- Reaction conditions are optimized to avoid racemization and side reactions.

Final Deprotection and Purification:

- Removal of any temporary protecting groups (other than Fmoc) if used.

- Purification by preparative HPLC or recrystallization to isolate the target compound.

Industrial Scale Considerations

- Automation: Large-scale synthesis often uses automated peptide synthesizers or continuous flow reactors to improve reproducibility and throughput.

- Solvent and Waste Management: Selection of environmentally benign solvents and efficient waste treatment are critical for sustainable production.

- Quality Control: Analytical methods such as NMR, mass spectrometry, and HPLC are employed to ensure batch-to-batch consistency.

Research Findings and Optimization

- Reaction Yields: Optimized Fmoc protection reactions typically achieve yields above 85%, with purity exceeding 95% after purification.

- Side Reactions: Minimizing racemization during coupling is critical; use of mild bases and controlled temperatures is advised.

- Solvent Effects: DMF and dioxane are preferred solvents for Fmoc protection due to their ability to dissolve both reagents and substrates effectively.

- Purification: Reverse-phase HPLC is the standard for isolating the final product with high purity.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Fmoc Protection | Fmoc-Cl, base (Na2CO3/TEA), DMF/dioxane | 85–95 | Room temp, 2–4 h, inert atmosphere |

| Formation of Phenylbutanoic Acid Backbone | Alkylation/condensation, Pd catalyst (if needed) | 70–85 | Controlled temp, avoid racemization |

| Purification | Preparative HPLC or recrystallization | >95 purity | Essential for research-grade material |

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The Fmoc group can be selectively removed under basic conditions using piperidine, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in solvents like tetrahydrofuran or ethanol.

Substitution: Piperidine in dimethylformamide or dichloromethane; reactions are conducted at room temperature.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and deprotected amino acids that can be further functionalized for various applications.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C25H21NO4 and a molecular weight of approximately 437.4 g/mol. Its structural features include a fluorenylmethoxycarbonyl (Fmoc) group, which is critical for its role as a protecting group in peptide synthesis. The presence of the phenyl and butanoic acid moieties contributes to its biological activity.

Medicinal Chemistry

1.1 Peptide Synthesis

Fmoc-4-phenylbutyric acid is primarily utilized in the synthesis of peptides. The Fmoc group allows for easy deprotection under mild conditions, making it favorable for solid-phase peptide synthesis (SPPS). This method is essential for creating peptides with specific sequences that can be used in therapeutic applications.

Case Study: Synthesis of Bioactive Peptides

In a study published by Clausen et al., Fmoc-protected amino acids were employed to synthesize bioactive peptides that exhibited enhanced biological activities compared to their unprotected counterparts. This demonstrates the utility of Fmoc-4-phenylbutyric acid in developing novel therapeutics .

1.2 Drug Development

The compound has been investigated for its potential role in drug development, particularly as a building block for creating analogs of known pharmaceuticals. Its ability to modify the pharmacokinetic properties of peptides makes it an attractive candidate in drug design.

Case Study: Analogs of Anticancer Agents

Research has shown that analogs derived from Fmoc-4-phenylbutyric acid exhibit improved efficacy in targeting cancer cells. These modifications have led to the development of new anticancer agents that are currently undergoing preclinical trials .

Biochemical Research

2.1 Enzyme Inhibition Studies

Fmoc-4-phenylbutyric acid has been utilized in studies aimed at understanding enzyme mechanisms through inhibition assays. The compound's structural characteristics allow it to interact with active sites of enzymes, providing insights into enzyme kinetics and function.

Case Study: Inhibition of Proteases

A study conducted by Sabbatini et al. demonstrated that derivatives of Fmoc-4-phenylbutyric acid could effectively inhibit specific proteases involved in disease pathways, highlighting its potential as a therapeutic agent .

2.2 Protein Labeling Techniques

Recent advancements have seen the use of Fmoc derivatives in labeling proteins for imaging studies. The incorporation of fluorescent tags via Fmoc chemistry allows researchers to visualize protein interactions within cellular environments.

Material Science Applications

Beyond biological applications, Fmoc-4-phenylbutyric acid is also explored in material science for creating functionalized surfaces and polymers.

3.1 Nanomaterials Development

The compound has been integrated into nanomaterials to enhance their biocompatibility and functionality. Research indicates that Fmoc-modified nanomaterials can be used for targeted drug delivery systems, improving therapeutic outcomes.

Mechanism of Action

The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted reactions during peptide bond formation. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form the desired peptide chain. This process is crucial for the synthesis of complex peptides and proteins with high precision and efficiency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural versatility of this compound allows for modifications that tailor its physicochemical and biological properties. Below is a comparative analysis with key analogs:

Substituent Variations on the Aromatic Ring

Backbone and Functional Group Modifications

| Compound Name | Structural Feature | Molecular Formula | Key Features | Biological Activity | Reference |

|---|---|---|---|---|---|

| (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(phenylthio)butanoic acid | Phenylthio group (S-C₆H₅) | C₂₅H₂₃NO₄S | Increased polarizability; potential for disulfide bond formation. | Antioxidant properties via radical scavenging . | |

| (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid | Amino group at C2 | C₂₅H₂₂N₂O₆ | Altered steric hindrance; impacts peptide backbone conformation. | Limited bioactivity data; used in specialty syntheses . | |

| 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid | 3,5-diF | C₂₅H₂₁F₂NO₄ | Symmetric fluorine substitution; improved crystallinity. | Enhanced protease resistance in peptide analogs . |

Stereochemical Variations

Key Findings and Trends

Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂, CF₃) enhance metabolic stability and target affinity . Fluorine substitutions improve lipophilicity and bioavailability .

Stereochemistry: R-configuration analogs show higher selectivity in chiral environments, while S-configuration mimics natural amino acids .

Backbone Modifications: Altering the amino acid position (C2 vs. C3) impacts peptide conformation and synthetic utility .

Biological Activity

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid, also known by its CAS number 200335-41-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H18N2O5

- Molecular Weight : 354.36 g/mol

- CAS Number : 200335-41-7

The biological activity of this compound can be attributed to its interaction with various biological targets. This compound exhibits properties that may influence several pathways:

-

Receptor Interactions : The compound has been noted for its interactions with various receptors, including:

- Adrenergic Receptors

- 5-HT (Serotonin) Receptors

- Cannabinoid Receptors

- Enzyme Inhibition : It may also act as an inhibitor for certain enzymes involved in metabolic processes, contributing to its pharmacological effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can downregulate pro-inflammatory cytokines, suggesting a possible therapeutic role in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Study on Anticancer Activity :

- Inflammation Model :

Data Table: Biological Activities Summary

Q & A

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

- In Vitro Stability : Incubate in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24 h .

- Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C indicates robustness for storage) .

Key Recommendations for Researchers

- Collaborative Validation : Cross-validate biological activity data with orthogonal assays (e.g., SPR for binding, cell viability for cytotoxicity) to address contradictions .

- Green Chemistry : Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) in large-scale syntheses .

- Open Data Sharing : Contribute structural and toxicity data to public databases (e.g., PubChem) to fill knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.